REACTION_CXSMILES
|
O.O.O.O.[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Zr+4:10].[S:11]([O-:15])([O-:14])(=[O:13])=[O:12]>O>[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Zr+4:10].[S:11]([O-:15])([O-:14])(=[O:13])=[O:12].[Zr:10] |f:0.1.2.3.4.5.6,8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.S(=O)(=O)([O-])[O-].[Zr+4].S(=O)(=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
zirconium sulfate
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Zr+4].S(=O)(=O)([O-])[O-]
|
Name
|
zirconium
|
Type
|
product
|
Smiles
|
[Zr]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.O.O.O.[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Zr+4:10].[S:11]([O-:15])([O-:14])(=[O:13])=[O:12]>O>[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Zr+4:10].[S:11]([O-:15])([O-:14])(=[O:13])=[O:12].[Zr:10] |f:0.1.2.3.4.5.6,8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.S(=O)(=O)([O-])[O-].[Zr+4].S(=O)(=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Zr+4].S(=O)(=O)([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[Zr]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.O.O.O.[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Zr+4:10].[S:11]([O-:15])([O-:14])(=[O:13])=[O:12]>O>[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Zr+4:10].[S:11]([O-:15])([O-:14])(=[O:13])=[O:12].[Zr:10] |f:0.1.2.3.4.5.6,8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.S(=O)(=O)([O-])[O-].[Zr+4].S(=O)(=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
zirconium sulfate
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Zr+4].S(=O)(=O)([O-])[O-]
|
Name
|
zirconium
|
Type
|
product
|
Smiles
|
[Zr]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |